1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

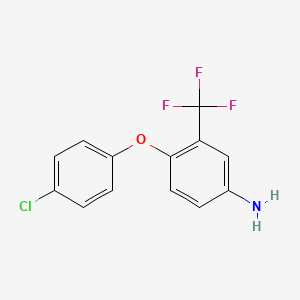

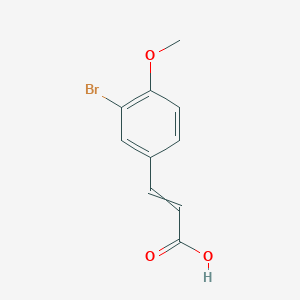

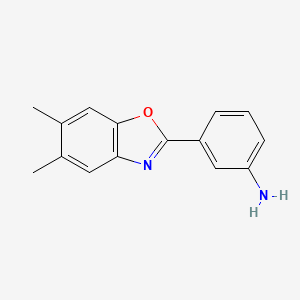

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is also identified by the CAS number 593261-87-1 .

Molecular Structure Analysis

The molecular structure of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid consists of 17 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms . The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid are not available, similar compounds often participate in reactions such as condensation, substitution, and elimination .Physical And Chemical Properties Analysis

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid has a molecular weight of 289.37 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications

Peptide Synthesis

This compound is used as a building block in peptide synthesis. Its tert-butyl group serves as a protective group for carboxylic acids, which can be removed under acidic conditions after the peptide chain is formed .

Medicinal Chemistry

In medicinal chemistry, it’s utilized for the synthesis of potential pharmacologically active molecules. Its piperidine ring is a common motif in drug molecules, and the tert-butylbenzoyl group can be modified to create new compounds with desired biological activities .

Material Science

The tert-butylbenzoyl group can also be used in material science research, particularly in the development of new polymers. Its bulky nature can influence the physical properties of the resulting material .

Organic Synthesis

As an organic synthesis intermediate, this compound can undergo various chemical reactions to produce a wide range of organic products. It can be used in cross-coupling reactions to create complex organic molecules .

Analytical Chemistry

In analytical chemistry, it can serve as a standard or reference compound due to its well-defined purity and properties. It can help in calibrating instruments or validating analytical methods .

Protein Degradation Research

This compound is valuable in the field of targeted protein degradation. The piperidine moiety can act as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins .

Catalysis

It can be used as a ligand or a catalyst precursor in various catalytic reactions. The piperidine ring can coordinate to metals and influence the outcome of catalytic processes .

Bioconjugation

In bioconjugation studies, it can be used to link biomolecules with other chemical entities. The carboxylic acid group allows for the formation of stable amide bonds with amines present on biomolecules .

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is an important area of study . Factors such as pH, temperature, and the presence of other molecules can significantly impact the activity of the compound.

properties

IUPAC Name |

1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSXVBIXHZPGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352897 |

Source

|

| Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

593261-87-1 |

Source

|

| Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)